molecular formula C10H12O3 B235657 13-cis-12-(3'-Carboxyphenyl)retinoic acid CAS No. 141948-79-0

13-cis-12-(3'-Carboxyphenyl)retinoic acid

Cat. No. B235657
CAS RN: 141948-79-0
M. Wt: 420.5 g/mol
InChI Key: XKKDQOHDTASHCE-PAZAWXFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-cis-12-(3'-Carboxyphenyl)retinoic acid (CCPR) is a synthetic retinoid derivative that has been used in scientific research for its potential in treating cancer and other diseases.

Mechanism of Action

13-cis-12-(3'-Carboxyphenyl)retinoic acid exerts its biological effects through binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This leads to the regulation of gene expression, particularly those involved in cell differentiation, proliferation, and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. It also inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

13-cis-12-(3'-Carboxyphenyl)retinoic acid has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, it also has some limitations, such as its relatively low stability in aqueous solutions and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for 13-cis-12-(3'-Carboxyphenyl)retinoic acid research, including the development of more stable analogs with improved pharmacokinetic properties, the investigation of its potential in combination with other therapies, and the exploration of its role in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

13-cis-12-(3'-Carboxyphenyl)retinoic acid can be synthesized through a multi-step process that involves the reaction of retinaldehyde with 3'-carboxyphenylboronic acid, followed by oxidation and reduction reactions. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

13-cis-12-(3'-Carboxyphenyl)retinoic acid has been extensively studied for its potential in treating cancer, particularly in combination with other chemotherapeutic agents. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in various cancer models. This compound has also been investigated for its potential in treating other diseases such as psoriasis, acne, and Alzheimer's disease.

properties

CAS RN

141948-79-0

Molecular Formula

C10H12O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-[(1Z,3Z,5E,7E)-1-carboxy-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraen-3-yl]benzoic acid

InChI

InChI=1S/C27H32O4/c1-18(12-14-24-19(2)8-7-15-27(24,4)5)11-13-23(20(3)16-25(28)29)21-9-6-10-22(17-21)26(30)31/h6,9-14,16-17H,7-8,15H2,1-5H3,(H,28,29)(H,30,31)/b14-12+,18-11+,20-16-,23-13-

InChI Key

XKKDQOHDTASHCE-PAZAWXFKSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(\C2=CC(=CC=C2)C(=O)O)/C(=C\C(=O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C

Other CAS RN

141948-79-0

synonyms

13-cis-12-(3'-carboxyphenyl)retinoic acid
4-(3-carboxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetraenoic acid
BMS 181162
BMS-181162
BMS181162

Origin of Product

United States

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